molecular formula C16H16N2O3 B8593970 1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid

1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid

Cat. No.: B8593970
M. Wt: 284.31 g/mol
InChI Key: GHTDCUARHABGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Cyclization: Formation of the dihydropyridine ring through a cyclization reaction.

    Functional Group Introduction: Introduction of the cyclopentyl and pyridinyl groups through substitution reactions.

    Oxidation: Oxidation of specific positions on the ring to introduce the keto group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation to form more oxidized derivatives.

    Reduction: Reduction of the keto group to form alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized compounds, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydropyridine: A well-known class of compounds with similar structures but different substituents.

    Pyridine Derivatives: Compounds with a pyridine ring that may have similar biological activities.

Uniqueness

1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C16H16N2O3/c19-15-13(14-7-3-4-8-17-14)9-11(16(20)21)10-18(15)12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6H2,(H,20,21)

InChI Key

GHTDCUARHABGMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=C(C2=O)C3=CC=CC=N3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The pyridone (Step 3, 57 mg, 0.19 mmol) and lithium hydroxide (16 mg, 0.38 mmol) were stirred at room temperature in a solution of 2 mL of MeOH and 0.3 mL of H2O, for 2 h. The reaction mixture was diluted with water and the pH was adjusted to pH ˜2 with concentrated H2SO4. The mixture was extracted 3×20% IPA:CHCl3 and the combined organic fractions were dried over MgSO4 and concentrated. The crude residue was purified to obtain the title compound as a white powder (48 mg, 89%). MS m/z: 285 (M+1).
Name
pyridone
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

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